1-(4-methoxyphenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
Description
1-(4-Methoxyphenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a synthetic small molecule with the molecular formula C23H21N3O4 and a molecular weight of 403.43 g/mol (CAS: 2034234-83-6) . It features a pyrrolidinone core substituted with a 4-methoxyphenyl group at position 1 and an amide linkage to a 5-phenyl-1,2-oxazol-3-ylmethyl moiety. This compound is cataloged as a building block in medicinal chemistry research, likely targeting enzymes or receptors involving heterocyclic recognition motifs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-9-7-18(8-10-19)25-14-16(11-21(25)26)22(27)23-13-17-12-20(29-24-17)15-5-3-2-4-6-15/h2-10,12,16H,11,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXXUPIYDXEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methoxyphenyl group and an oxazolyl moiety. Its structural complexity suggests potential interactions with various biological targets, which warrants detailed investigation into its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL |
| Compound B | E. coli | 0.025 mg/mL |
| This compound | TBD (To Be Determined) | TBD |
Antifungal Activity
In vitro studies have highlighted the antifungal potential of pyrrolidine derivatives against various fungi. While specific data for the compound is limited, related compounds have demonstrated effectiveness against species such as Candida albicans.
Anticancer Activity
The anticancer properties of pyrrolidine derivatives have been explored in several studies. For example, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation.
Case Study: Anticancer Effects
A study tested a series of pyrrolidine derivatives on human cancer cell lines (e.g., KB, HepG2). The results indicated that certain modifications in the structure significantly enhanced cytotoxicity against these cells.
Table 2: Cytotoxic Activity of Pyrrolidine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Type | IC50 (µM) |
|---|---|---|
| Compound C | KB | 15 |
| Compound D | HepG2 | 20 |
| This compound | TBD | TBD |
The biological activity of the compound may involve interaction with specific enzymes or receptors. For example, related compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share partial structural homology with the target molecule, particularly in their heterocyclic frameworks:
Table 1: Structural Comparison of Selected Analogues
Functional and Pharmacological Implications
- Heterocyclic Core Differences: The pyrrolidinone scaffold in the target compound contrasts with the thiazolidinone in and the tetrahydroquinoline-pyrrolidinone hybrid in . Thiazolidinones are known for antidiabetic and antimicrobial activities, while pyrrolidinones are associated with CNS targeting due to their conformational flexibility .
- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to the 4-nitrophenyl group in , which introduces electron-withdrawing properties. The 5-phenyloxazole moiety is retained across multiple analogs (e.g., ), suggesting its role in π-π stacking interactions in binding pockets.
- Amide vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
